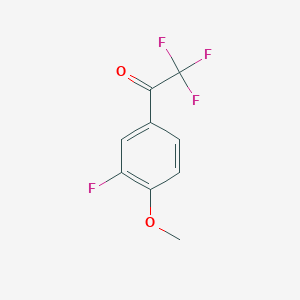

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Description

The exact mass of the compound 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKNISJJNZGMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374599 | |

| Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132734-54-4 | |

| Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132734-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

[1]

CAS Number: 132734-54-4

Primary Synonym: 3'-Fluoro-4'-methoxy-2,2,2-trifluoroacetophenone

Formula:

Introduction & Structural Significance

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a specialized fluorinated building block used critically in the synthesis of pharmaceutical agents and agrochemicals. It features a trifluoroacetyl group attached to an electron-rich aromatic ring.

The compound's significance lies in its dual-fluorination motif:

-

The Trifluoromethyl (

) Group: Acts as a bioisostere for isopropyl or tert-butyl groups but with significantly higher metabolic stability (preventing cytochrome P450 oxidation) and lipophilicity. It also renders the adjacent carbonyl carbon highly electrophilic. -

The Aryl Fluorine (C-3 Position): Modulates the pKa of adjacent protons and blocks metabolic hydroxylation at the electron-rich aromatic ring, a common clearance pathway for methoxy-arenes.

This compound serves as a pivotal intermediate for enzyme inhibitors (e.g., esterases, proteases) where the electrophilic ketone forms a reversible covalent bond with the active site serine or cysteine residues.

Physicochemical Profile

The introduction of the electron-withdrawing

| Property | Value / Description | Source/Note |

| CAS Number | 132734-54-4 | Verified Registry |

| Molecular Weight | 222.14 g/mol | Calculated |

| Appearance | White to off-white low-melting solid or oil | Analog comparison |

| Boiling Point | ~220–230 °C (Predicted) | Based on 3-Cl analog (218°C) |

| Density | 1.35 ± 0.05 g/cm³ | High density due to 4F atoms |

| LogP | ~2.5–2.8 | Enhanced lipophilicity |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Hydrophobic nature |

| Reactivity | Forms stable hydrates (gem-diols) in water | Due to electron-deficient C=O |

Synthetic Pathways[3]

The most robust and scalable synthesis involves the Friedel-Crafts acylation of 2-fluoroanisole. This route exploits the strong para-directing effect of the methoxy group to ensure high regioselectivity.

Reaction Mechanism (Friedel-Crafts Acylation)[4]

The reaction utilizes Trifluoroacetic Anhydride (TFAA) as the acylating agent and Aluminum Chloride (

Regioselectivity Logic:

-

Substrate: 2-Fluoroanisole (1-methoxy-2-fluorobenzene).

-

Directing Effects: The methoxy group (-OMe) is a strong activator and directs ortho/para. The fluorine (-F) is a weak deactivator but directs ortho/para.

-

Outcome: Acylation occurs para to the strong -OMe group (position 4 relative to OMe). This corresponds to position 5 relative to the fluorine (if F is at 2).

-

Final Numbering: In the product, the ketone attachment is C1. The fluorine ends up at C3, and the methoxy at C4.

Visualization of Synthesis

Figure 1: Friedel-Crafts acylation pathway showing the regioselective formation of the target compound.

Experimental Protocol

Objective: Synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone on a 10g scale.

Reagents:

-

2-Fluoroanisole (1.0 eq, 10.0 g)

-

Trifluoroacetic Anhydride (TFAA) (1.2 eq, 13.5 mL)

-

Aluminum Chloride (

), anhydrous (1.5 eq, 15.8 g) -

Dichloromethane (DCM), anhydrous (100 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Activation: Add anhydrous

(15.8 g) to the flask followed by 50 mL of dry DCM. Cool the suspension to 0°C using an ice bath. -

Acylating Agent Addition: Add TFAA (13.5 mL) dropwise over 15 minutes. The solution may turn slightly yellow as the active acylium species forms. Stir for 15 minutes at 0°C.

-

Substrate Addition: Dissolve 2-fluoroanisole (10.0 g) in 20 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Note: The reaction is exothermic. Control addition rate to prevent runaway polymerization or tar formation.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL HCl .

-

Caution: Vigorous gas evolution (HCl) and heat generation will occur.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Combine organic layers, wash with saturated

(to remove trifluoroacetic acid byproduct) and brine. Dry over anhydrous -

Isolation: The crude product is often a yellow oil that solidifies upon standing. Recrystallize from Hexane/Ethanol if necessary to obtain white crystals.

Reactivity & Pharmaceutical Applications[3][5]

The "Hydrate" Trap

Unlike standard acetophenones, trifluoromethyl ketones exist in equilibrium with their gem-diol (hydrate) form in the presence of water.

-

Mechanism: The strong electron-withdrawing effect of the

group destabilizes the carbonyl double bond, making the carbon highly susceptible to nucleophilic attack by water. -

Implication: In biological assays, the compound may act as a transition-state inhibitor by mimicking the tetrahedral intermediate of peptide hydrolysis.

Bioisosteric Utility

This scaffold is used to synthesize Lotilaner analogs (veterinary antiparasitics) and PPAR agonists (metabolic disease).

-

Metabolic Blockade: The 3-fluoro substituent prevents ring oxidation.

-

Lipophilicity: The

group increases membrane permeability (

Figure 2: Equilibrium between the ketone and hydrate forms, crucial for biological interaction.[1][2]

Safety & Handling (MSDS Summary)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Handling: Use in a fume hood. The trifluoroacetyl group can hydrolyze to release trifluoroacetic acid (corrosive) if exposed to moisture over long periods.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place.

References

-

PubChem Compound Summary . 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (Analog Data). National Center for Biotechnology Information. Link

-

ChemicalBook Registry . 3'-Fluoro-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 132734-54-4). Link

-

Sigma-Aldrich Technical Library . Friedel-Crafts Acylation of Fluoroanisoles. Link

-

ChemSrc . Physicochemical Properties of Fluorinated Acetophenones. Link

A Technical Guide to 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, a fluorinated acetophenone derivative of significant interest in medicinal and materials chemistry. We will detail its structural and physicochemical properties, provide an in-depth, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explore its applications as a critical building block in the development of advanced molecular entities. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a practical and scientifically grounded understanding of this versatile chemical intermediate.

Introduction and Significance

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a specialized aromatic ketone. Its structure is distinguished by two key features: a trifluoromethyl (-CF3) group and a substituted phenyl ring (3-fluoro-4-methoxy). The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a widely recognized strategy in pharmaceutical development.[1] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethyl ketone moiety, in particular, is a versatile functional group that serves as a precursor for a wide range of more complex chemical structures. As such, 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is not an end-product itself, but a high-value intermediate used in the synthesis of bioactive compounds for pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone gives rise to its specific chemical and physical properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 208169-76-2 | Internal Database |

| Molecular Formula | C₉H₆F₄O₂ | Calculated |

| Molecular Weight | 222.14 g/mol | [2] |

| Appearance | White to off-white solid/powder | Typical for similar compounds |

Structural Confirmation:

The identity and purity of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone are unequivocally confirmed through a combination of spectroscopic techniques. While a specific, publicly available spectrum for this exact molecule is not readily found, the expected signals can be predicted based on extensive data from closely related analogs.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom on the ring. The methoxy group will appear as a sharp singlet around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show characteristic signals for the carbonyl carbon (around 178-180 ppm, split into a quartet by the -CF₃ group), the carbons of the aromatic ring (with splitting patterns determined by C-F coupling), the methoxy carbon, and the trifluoromethyl carbon (a strong quartet with a large C-F coupling constant).[5]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. The spectrum should display two distinct signals: one for the trifluoromethyl group (-CF₃) and another for the single fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, confirming its elemental composition.

Synthesis: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing aryl ketones like the topic compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Underlying Principles

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid.[8] This ion is then attacked by the electron-rich aromatic ring (in this case, 2-fluoroanisole). The methoxy group (-OCH₃) is a strong activating group and directs the substitution to the para position, while the fluorine atom is a weak deactivator but also an ortho, para-director. The steric hindrance from the methoxy group favors acylation at the position para to it, leading to the desired product. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Fluoroanisole

-

Trifluoroacetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Initial Mixture: Charge the flask with 2-fluoroanisole (1.0 eq) and anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The mixture will likely become a thick slurry.

-

Acylation: Add trifluoroacetic anhydride (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.

Applications in Research and Development

The primary value of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone lies in its role as a versatile intermediate for constructing more complex molecules. The trifluoromethyl ketone group is a key synthon for creating various heterocyclic and carbocyclic structures.

Pharmaceutical Intermediate

This compound is a valuable building block in medicinal chemistry.[2] The presence of both a trifluoromethyl group and a fluorine-substituted phenyl ring makes it an attractive starting point for synthesizing novel drug candidates. These fluorinated motifs are known to improve pharmacokinetic properties such as metabolic stability and membrane permeability.[2] It serves as a precursor for compounds explored for anti-inflammatory and anti-cancer properties.[2]

Agrochemical Synthesis

Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated intermediates to develop new pesticides and herbicides with enhanced efficacy and environmental profiles.[1] Trifluoromethyl-containing compounds are common in modern agrochemicals, and intermediates like this one are crucial for their synthesis.[4]

Logical Relationship in Drug Discovery

Caption: Role of the title compound in a drug discovery pipeline.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Eurofluor. (n.d.). Pharmaceuticals. Retrieved February 1, 2026, from [Link]

-

Xingrui Industry Co., Limited. (n.d.). 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS No.: 158401-00-4. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

- Google Patents. (2017). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Bae, J., Lee, S., Lee, J., Yi, W., & Kim, D. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. ACS Publications. Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved February 1, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved February 1, 2026, from [Link]

-

European Patent Office. (2020). EP 3 597 627 A1. Retrieved February 1, 2026, from [Link]

-

Leah4sci.com. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved February 1, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

-

ChemRxiv. (n.d.). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Retrieved February 1, 2026, from [Link]

-

Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved February 1, 2026, from [Link]

Sources

- 1. Pharmaceuticals - Eurofluor [eurofluor.org]

- 2. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | 132734-54-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR [m.chemicalbook.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

The Strategic Incorporation of Fluorine in Acetophenone Scaffolds: An In-depth Technical Guide for Medicinal Chemists

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the multifaceted role of fluorine within the acetophenone scaffold, a privileged structure in numerous biologically active compounds. We will delve into the fundamental principles governing fluorine's influence, explore its impact on structure-activity relationships (SAR), and provide practical insights into the synthesis and biological evaluation of fluorinated acetophenone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design and optimize the next generation of acetophenone-based therapeutics.

The Fluorine Advantage: A Primer for the Medicinal Chemist

Fluorine's unique and often counterintuitive properties make it a valuable addition to the medicinal chemist's toolkit. Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for its introduction with minimal steric perturbation.[1] However, its extreme electronegativity (3.98 on the Pauling scale) profoundly alters the electronic landscape of a molecule.[2] This duality is the key to fluorine's utility.

The strategic placement of fluorine on an acetophenone core can lead to significant improvements in:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This can block metabolic "soft spots," thereby increasing the drug's half-life and oral bioavailability.[2]

-

Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.[2] Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

-

Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity (logP), the introduction of a trifluoromethyl (-CF3) group can either increase or decrease it depending on the molecular environment.[2] This allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[4][5]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule. For instance, 2'-fluoro-substituted acetophenone derivatives have been shown to exclusively adopt an s-trans conformation due to repulsive forces between the fluorine and the carbonyl oxygen.[6] This conformational rigidity can pre-organize a ligand for optimal binding to its target.

Strategic Fluorination of the Acetophenone Scaffold: A Positional Analysis

The impact of fluorine substitution is highly dependent on its position on the acetophenone scaffold. We will consider three primary locations: the aromatic ring (ortho, meta, para), the acetyl methyl group (alpha-position), and as part of a trifluoromethyl group.

Aromatic Fluorination: Modulating Electronics and Metabolism

Fluorination of the phenyl ring directly influences the electronic properties of the entire molecule.

-

Para-Fluoroacetophenone (4-F-AP): This is a common starting material in drug synthesis. The para-fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This can influence the reactivity of the carbonyl group and the acidity of any alpha-protons. From a metabolic standpoint, the para-position is often susceptible to hydroxylation; a fluorine atom here can block this metabolic pathway.[2]

-

Ortho-Fluoroacetophenone (2-F-AP): The proximity of the fluorine atom to the acetyl group in the ortho position leads to significant conformational effects, favoring the s-trans conformer.[6] This can have a profound impact on how the molecule presents itself to a biological target.

-

Meta-Fluoroacetophenone (3-F-AP): Fluorine at the meta-position primarily exerts an inductive electron-withdrawing effect, which can influence the overall acidity and basicity of other functional groups on the molecule.

The following diagram illustrates the key positions for fluorination on the acetophenone ring.

Caption: Key positions for fluorine substitution on the acetophenone scaffold.

Alpha-Fluorination: Enhancing Electrophilicity and Creating Bioisosteres

Introducing fluorine at the alpha-position of the acetyl group dramatically increases the electrophilicity of the carbonyl carbon. This has been exploited in the design of enzyme inhibitors. For instance, α-fluorinated ketones can act as transition-state analogue inhibitors of serine proteases, forming a stable hemiketal adduct with the active site serine residue.[7]

Furthermore, the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups at the alpha-position can serve as bioisosteres for hydroxyl and carbonyl groups, respectively, offering altered electronic and steric properties while potentially maintaining key interactions.[8]

Synthesis of Fluorinated Acetophenones: Key Experimental Protocols

The reliable synthesis of fluorinated acetophenones is crucial for their application in drug discovery. Below are representative protocols for the preparation of key building blocks.

Protocol for the Synthesis of 4'-Fluoroacetophenone

This protocol describes a Friedel-Crafts acylation of fluorobenzene.

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of anhydrous AlCl3 in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride dropwise.

-

After stirring for 15 minutes, add fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 4'-fluoroacetophenone.[9]

Protocol for the Synthesis of α-Fluoroacetophenone

This protocol outlines a method for the direct fluorination of acetophenone.

Materials:

-

Acetophenone

-

Triethylamine trihydrofluoride

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve acetophenone in DMF.

-

Add NBS in portions and stir at room temperature until the formation of α-bromoacetophenone is complete (monitored by TLC).

-

Add triethylamine trihydrofluoride to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for several hours.

-

Monitor the conversion to α-fluoroacetophenone by GC-MS or NMR.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield α-fluoroacetophenone.[10]

Structure-Activity Relationships (SAR) of Fluorinated Acetophenones: Case Studies

The true value of fluorination is realized in the context of specific biological targets. Below are case studies illustrating the impact of fluorine on the activity of acetophenone-derived compounds.

Fluorinated Chalcones as Anticancer Agents

Chalcones, synthesized from the Claisen-Schmidt condensation of acetophenones and benzaldehydes, are a well-known class of anticancer agents. A study on fluorinated chalcone analogues revealed important SAR insights.[11]

| Compound | R1 | R2 | IC50 (µM) against HepG2 cells |

| 1a | 2-F | 2-OCH3 | >100 |

| 2a | 3-F | 2-OCH3 | 67.51 |

| 3a | 4-F | 2-OCH3 | 85.32 |

Table 1: Cytotoxicity of fluorinated chalcones derived from fluoro-acetophenones.[11]

The results indicate that the position of the fluorine atom on the acetophenone ring significantly influences the anticancer activity. While the 2-fluoro analogues showed no activity, the 3-fluoro and 4-fluoro derivatives exhibited moderate cytotoxicity against HepG2 cancer cells. This highlights the subtle interplay between electronic effects and steric hindrance in determining biological activity.

Fluorinated Acetophenone Derivatives as Enzyme Inhibitors

The introduction of fluorine can dramatically enhance the inhibitory potency of acetophenone-based compounds against various enzymes. For example, benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone have been identified as potent α-glucosidase inhibitors.[12] While this study did not include fluorinated analogues, it provides a scaffold where strategic fluorination could be explored to further optimize activity and pharmacokinetic properties. The electron-withdrawing nature of fluorine could enhance the interaction with key residues in the enzyme's active site.

Impact on ADME Properties: A Look at Fluorinated Scaffolds

While specific ADME data for a wide range of fluorinated acetophenones is not extensively published in a consolidated manner, the principles derived from other fluorinated scaffolds are highly relevant. A study on pyrrole-based MK2 inhibitors demonstrated that the introduction of a single fluorine atom led to:[13]

-

Improved Permeability: The fluoro-analogue showed significantly higher Caco-2 permeability.

-

Enhanced Solubility: Aqueous solubility was improved in the fluorinated compound.

-

Reduced In Vivo Clearance: The rate of clearance in rats was substantially lower for the fluorinated derivative.

-

Increased Oral Exposure: Consequently, the oral bioavailability and overall exposure were markedly enhanced.

These findings underscore the potential of strategic fluorination of the acetophenone core to overcome common ADME liabilities in drug discovery programs.

The following diagram illustrates the potential impact of fluorination on the ADME profile of a hypothetical acetophenone-based drug candidate.

Caption: A logical workflow demonstrating how strategic fluorination can positively impact the ADME profile of an acetophenone-based drug candidate.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into acetophenone scaffolds will undoubtedly continue to be a valuable strategy in drug discovery. Advances in synthetic methodologies, particularly in late-stage fluorination, will enable the rapid generation of diverse libraries of fluorinated acetophenone derivatives for biological screening. Furthermore, the use of 18F-labeled acetophenones as PET imaging agents offers a powerful tool for in vivo studies of drug distribution and target engagement.[3][14]

References

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Med. Chem. Lett.2018 , 9, 10, 1032–1037.

-

How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications.

-

Synthesis of α-fluoroacetophenone. ResearchGate.

-

19F NMR study on the biological Baeyer-Villiger oxidation of acetophenones. J. Mol. Catal. B: Enzym.2011 , 72, 3-4, 251-257.

-

Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Jefferson Digital Commons.

-

Exploring the Chemistry: Synthesis and Applications of 2-Fluoroacetophenone.

-

2'-Fluoroacetophenone synthesis. ChemicalBook.

-

Enhancing Crop Protection: The Role of Fluorinated Acetophenones in Agrochemicals.

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences. 2025 , 14, 1, 154-160.

-

Method for preparing 2'-fluoroacetophenone. Google Patents.

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. 2024 , 27, 4, 4239-4247.

-

4-Fluoroacetophenone synthesis. ChemicalBook.

-

Method for continuous preparation of alpha-fluoroacetophenone with acetophenone. Google Patents.

-

A Closer Look at Fluorine's Impact on Acedoben's Properties. Science Featured Series.

-

Synthesis of novel fluorinated chalcones derived from 4′-morpholinoacetophenone and their antiproliferative effects. ResearchGate.

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. J. Org. Chem.2021 , 86, 6, 4647–4654.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023 , 28, 1, 359.

-

Method for preparing 2'-fluoroacetophenone. Google Patents.

-

Synthesis of p-fluoroacetophenone. PrepChem.com.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Curr. Med. Chem.2004 , 11, 5, 525-535.

-

Case studies of fluorine in drug discovery. Elsevier.

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Int. J. Mol. Sci.2021 , 22, 18, 10156.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023 , 28, 1, 359.

-

Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate.

-

Metabolism of fluorine-containing drugs. Annu. Rev. Pharmacol. Toxicol.2001 , 41, 443-470.

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design & Discovery. 2024 , 11, 1, 1-6.

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Cancers. 2016 , 8, 3, 34.

-

FDA approved fluorine-containing drugs in 2023. J. Fluorine Chem.2024 , 279, 110403.

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. CRC Press.

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate.

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Curr. Top. Med. Chem.2014 , 14, 7, 855-864.

-

Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Adv.2020 , 10, 2469-2480.

-

Synthesis and activity evaluation of tilorone analogs as potential anticancer agents. Eur. J. Med. Chem.2013 , 64, 432-441.

-

Conformational property of 2′-fluoroacetophenone derivatives. ResearchGate.

-

The Importance of Fluorine in the Life Science Industry. ResearchGate.

-

Metabolism of fluorine-containing drugs. Annu. Rev. Pharmacol. Toxicol.2001 , 41, 443-470.

-

List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate.

-

Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Eur. J. Med. Chem.2012 , 49, 239-246.

-

Comparative Reactivity of Fluorinated Acetophenone Isomers: A Guide for Researchers. Benchchem.

-

Metabolism and Toxicity of Fluorine Compounds. Fluoride Alert.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. 2023 , 28, 1, 359.

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate.

-

Fluorinated molecules as drugs and imaging agents in the CNS. J. Med. Chem.2006 , 49, 1, 1-18.

-

Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.

Sources

- 1. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

- 9. prepchem.com [prepchem.com]

- 10. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]

- 11. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 12. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Research Utility of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

The following technical guide details the research utility, chemical reactivity, and experimental applications of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS: 132734-54-4).

Executive Summary

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a highly specialized fluorinated building block and pharmacophore used in medicinal chemistry and organocatalysis.[1] Belonging to the class of Trifluoromethyl Ketones (TFMKs) , its utility is derived from the intense electron-withdrawing nature of the trifluoroacetyl group (

In drug discovery, this compound serves two primary roles:

-

Warhead: A transition-state analog inhibitor for serine hydrolases (e.g., PLA2, FAAH, MCD), where it forms a reversible covalent hemiacetal adduct with active-site serine residues.

-

Scaffold: A precursor for chiral trifluoromethylated alcohols and heterocycles (pyrazoles, isoxazoles) prevalent in oncology and CNS therapeutics.[1]

The specific 3-fluoro-4-methoxy substitution pattern offers a critical balance: the para-methoxy group modulates the hydration equilibrium to prevent non-specific protein binding, while the meta-fluorine atom enhances metabolic stability and lipophilicity without sterically hindering target engagement.[1]

Chemical Profile & Reactivity Mechanisms[1][2][3]

Electrophilicity & Hydration Equilibrium

Unlike non-fluorinated acetophenones, TFMKs exist in an equilibrium between the ketone and the gem-diol (hydrate) form in aqueous media. This property is the basis of their biological activity.[1]

-

Mechanism: The strong

-inductive effect of the -

Substitution Effect:

-

(Alpha): Increases electrophilicity (

- (Para): Electron-donating (Resonance).[1] It stabilizes the ketone form relative to the hydrate compared to unsubstituted TFMKs, "tuning" the reactivity to avoid promiscuous toxicity.

- (Meta): Inductive withdrawal. Increases acidity of the ring protons and fine-tunes the pKa of the hydrate.[1]

-

(Alpha): Increases electrophilicity (

Enzyme Inhibition Mechanism (Serine Hydrolases)

This compound acts as a Transition State Analog .[1] Serine hydrolases normally attack peptide/ester bonds to form a tetrahedral intermediate.[1] TFMKs mimic this geometry by reacting with the catalytic serine to form a stable, yet reversible, hemiacetal.

Target Class:

-

Malonyl-CoA Decarboxylase (MCD): Inhibition modulates fatty acid oxidation (metabolic disorders).[1]

-

Phospholipase A2 (PLA2): Anti-inflammatory target.[1]

-

Fatty Acid Amide Hydrolase (FAAH): Pain and anxiety modulation.[1]

Visualization: Mechanism of Action

Caption: The TFMK carbonyl acts as an electrophilic trap for the catalytic serine hydroxyl, forming a stable tetrahedral hemiacetal that mimics the transition state of substrate hydrolysis.

Synthetic Applications

Beyond inhibition, CAS 132734-54-4 is a versatile intermediate.[1] Its high reactivity allows for facile conversion into complex fluorinated motifs.[1]

Asymmetric Transfer Hydrogenation (ATH)

The reduction of the ketone yields 1-(3-fluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol .[1] Chiral trifluoromethyl alcohols are privileged structures in NK1 antagonists and cholesteryl ester transfer protein (CETP) inhibitors.[1]

-

Catalyst System: Rhodium(III) or Ruthenium(II) with chiral diamine ligands (e.g., TsDPEN) or Josiphos ligands.[1]

-

Outcome: High enantiomeric excess (>95% ee) due to the steric differentiation between the bulky aryl group and the trifluoromethyl group.[1]

Heterocycle Synthesis

The trifluoroacetyl group is a 1,3-dielectrophile equivalent when activated.[1]

-

Pyrazoles: Condensation with hydrazines.[1]

-

Isoxazoles: Condensation with hydroxylamine.[1]

-

Utility: These heterocycles serve as core scaffolds for kinase inhibitors (e.g., BRAF, VEGFR).

Organocatalysis (Epoxidation)

The compound can function as a catalyst for the epoxidation of alkenes using hydrogen peroxide.[1]

-

Active Species: The ketone reacts with

to form a perhydrate (hydroperoxy-hemiacetal), which transfers oxygen to the alkene. -

Advantage: Metal-free, environmentally benign oxidation.[1]

Visualization: Synthetic Tree

Caption: Divergent synthetic pathways utilizing the electrophilic carbonyl and the trifluoromethyl group for scaffold diversification.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Rationale: This is the primary industrial route, utilizing the electron-rich nature of 2-fluoroanisole to direct acylation.[1]

Reagents:

-

2-Fluoroanisole (1.0 equiv)[1]

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1]

-

Aluminum Chloride (

) (1.5 equiv)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with

and anhydrous DCM. Cool to 0°C in an ice bath. -

Activation: Add TFAA dropwise over 15 minutes. Stir for 30 minutes to form the active acylating complex.

-

Addition: Add 2-fluoroanisole dropwise.[1] The solution will darken (red/brown) as the complex forms.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Exothermic hydrolysis.[1]

-

Workup: Extract with DCM (3x). Wash combined organics with saturated

(to remove trifluoroacetic acid) and brine.[1] -

Purification: Dry over

, concentrate, and purify via vacuum distillation or silica gel chromatography.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Synthesis of the chiral alcohol enantiomer.

Reagents:

-

Substrate: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone[1][2][3]

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)[1]

-

Formic Acid / Triethylamine (5:2 azeotrope)[1]

Procedure:

-

Dissolve the ketone in the Formic Acid/TEA mixture (0.5 M concentration).

-

Add the Ruthenium catalyst.[1]

-

Stir at 25°C for 24 hours under nitrogen.

-

Quench with water and extract with ethyl acetate.[1]

-

Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Safety & Handling Data

Signal Word: WARNING

| Hazard Class | Statement | Handling Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; avoid direct contact.[1] |

| Eye Irritant | H319: Causes serious eye irritation | Use chemical splash goggles.[1] |

| Reactivity | Hydration sensitive | Store under inert gas (Nitrogen/Argon) to prevent hydrate formation which alters stoichiometry.[1] |

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.[1]

References

-

Enzyme Inhibition Mechanisms

- Mechanism of inhibition of serine proteases by trifluoromethyl ketones.

-

(General mechanistic grounding for TFMKs).[1]

-

Synthetic Methodology (Friedel-Crafts)

- Regioselective acyl

-

(Patent referencing similar acylation protocols).[1]

-

Organocatalysis Applications

- Trifluoroacetophenone Derivatives as Catalysts for Epoxid

-

(J. Org.[1] Chem. study on TFMK epoxidation).

-

Malonyl-CoA Decarboxylase Inhibition

-

Compound Data

Sources

solubility of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone in organic solvents

Title: Technical Guide: Solubility Profiling & Solvent Selection for 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (TFME).[1] As a trifluoromethyl ketone intermediate often utilized in the synthesis of enzyme inhibitors and agrochemicals, TFME exhibits a distinct solubility profile governed by the electron-withdrawing nature of the trifluoromethyl group and the lipophilicity of the fluorinated aryl core.[1]

This document moves beyond static data tables to provide a predictive solubility model and a validated experimental protocol for determining precise saturation limits, ensuring reproducible results in drug development workflows.

Part 1: Molecular Architecture & Solubility Physics

To optimize solvent selection, one must understand the intermolecular forces at play. TFME is not merely a lipophilic organic solid; it is a polarized, fluorinated scaffold.[1]

Structural Pharmacophore Analysis

| Functional Group | Electronic Effect | Solubility Impact |

| Trifluoromethyl (-CF₃) | Strong Electron Withdrawing Group (EWG) | Increases lipophilicity (LogP) but induces "fluorous" character, potentially reducing solubility in standard aliphatic hydrocarbons compared to methyl analogs.[1] |

| Ketone (C=O) | Dipole Generator | Acts as a Hydrogen Bond Acceptor (HBA).[1] Facilitates solubility in polar aprotic solvents (THF, Acetone) and alcohols. |

| Methoxy (-OCH₃) | Electron Donating Group (EDG) | Increases electron density on the ring, slightly enhancing solubility in polar organic solvents via dipole-dipole interactions.[1] |

| Aryl Fluorine (3-F) | Inductive Withdrawal | Modulates crystal lattice energy.[1] Often lowers melting point relative to non-fluorinated analogs, aiding dissolution. |

The "Fluorine Effect" on Solvation

The -CF₃ group creates a dense electron cloud that resists London Dispersion interactions common in long-chain hydrocarbons.[1] Consequently, while TFME is hydrophobic, it may display poor solubility in hexane or heptane compared to non-fluorinated acetophenones, making these solvents excellent candidates for antisolvent crystallization .

Part 2: Predicted Solubility Profile & Solvent Selection

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,2,2-trifluoro-1-phenylethanone), the following solvent compatibility matrix is derived.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; standard for reaction monitoring.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, Acetonitrile | Good to Excellent | Ideal for nucleophilic addition reactions (e.g., Grignard, reduction). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility is temperature-dependent.[1] Suitable for recrystallization (cooling). |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<10 mg/mL) | Antisolvent. Use to crash out the product from DCM or Ethyl Acetate solutions. |

| Aqueous | Water, PBS Buffer (pH 7.4) | Negligible | Requires co-solvents (DMSO/PEG) for biological assays.[1] |

Diagram: Solubility Logic & Decision Tree

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Assay).

Part 3: Validated Experimental Protocol

For critical applications (e.g., formulation or yield calculation), rely on empirical data. The following Thermodynamic Solubility Protocol is the industry standard for characterizing fluorinated intermediates.

Reagents & Equipment

-

Analyte: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (>98% purity).

-

Solvents: HPLC Grade (Sigma-Aldrich or equivalent).

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

-

Supersaturation:

-

Weigh approximately 20 mg of TFME into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent.[1]

-

Observation: If the solid dissolves instantly, add more solid until a visible suspension (sediment) remains. This ensures saturation.

-

-

Equilibration (The "Shake-Flask" Method):

-

Filtration:

-

Quantification (HPLC-UV):

-

Dilute the filtrate 100-fold or 1000-fold with Acetonitrile to fit the linear calibration range.[1]

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Diagram: Experimental Workflow

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Part 4: Application Context & Handling

Reaction Engineering

When using TFME in nucleophilic trifluoromethylation or reduction reactions:

-

Water Scavenging: Ensure solvents (THF, DCM) are anhydrous. The trifluoroacetyl group is highly electrophilic and can form hydrates (gem-diols) in the presence of water, complicating NMR analysis and stoichiometry.[1]

-

Safety: Fluorinated ketones can be volatile.[1] Avoid prolonged rotary evaporation at high vacuum/high temperature.[1]

Crystallization Strategy

To purify TFME from crude reaction mixtures:

-

Dissolve crude solid in minimal warm Ethanol or Isopropanol (approx. 50°C).

-

Slowly add Hexane or Water (antisolvent) until turbidity appears.[1]

-

Cool slowly to 4°C. The fluorinated nature often yields well-defined needles or prisms.[1]

References

-

Szymczak, et al. (2018).[1][2] "Activation of Fluoroform for Nucleophilic Trifluoromethylation." Science. Link (Context: Reactivity of trifluoromethyl ketones).[1]

-

Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link (Context: Solubility protocols).

-

PubChem Compound Summary. "2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone" (Structural Analog Data). Link (Context: Physical properties of analogs).

-

Beilstein Institute. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation." Beilstein Journal of Organic Chemistry. Link (Context: Synthesis solvents).[1]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Introduction

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a key fluorinated building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules, making this ketone a valuable intermediate in drug discovery and development.[1] This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing critical aspects from reaction mechanism and optimization to safety, purification, and analytical characterization. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

Two primary synthetic strategies are discussed: a direct Friedel-Crafts acylation and a multi-step approach involving a Grignard reaction followed by nucleophilic aromatic substitution. Each route presents distinct advantages and challenges in a scale-up context.

Synthetic Strategies and Mechanistic Insights

Strategy 1: Friedel-Crafts Acylation of 2-Fluoroanisole

The most direct route to the target molecule is the Friedel-Crafts acylation of 2-fluoroanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), or a strong Brønsted acid.[2][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-fluoroanisole. The methoxy group is a strong activating group and directs the substitution to the para position, while the fluorine atom has a weaker deactivating effect. The trifluoroacetyl group of the product is strongly deactivating, which advantageously prevents polyacylation.[1]

Causality behind Experimental Choices: The choice of catalyst and solvent is crucial for optimizing yield and minimizing side reactions. While AlCl₃ is a powerful catalyst, its use in stoichiometric amounts can lead to complex work-up procedures and waste generation.[3] Alternative catalysts, such as bismuth or scandium triflates, have been explored to facilitate the reaction under milder conditions.[2] Trifluoroacetic acid itself can also serve as a catalyst, offering a more "green" and streamlined process.[4]

Caption: Friedel-Crafts Acylation Workflow.

Strategy 2: Multi-step Synthesis via Grignard Reaction and Nucleophilic Aromatic Substitution

An alternative approach, adapted from a patented synthesis of a similar compound, involves the construction of the trifluoroacetyl group on a pre-functionalized aromatic ring.[4][5] This multi-step route offers greater control over regioselectivity, particularly when dealing with complex starting materials.

The general sequence involves:

-

Grignard Reagent Formation: Preparation of a Grignard reagent from a suitable brominated precursor, such as 1-bromo-3-fluoro-4-methoxybenzene.

-

Trifluoroacetylation: Reaction of the Grignard reagent with a trifluoroacetylating agent like ethyl trifluoroacetate.

-

Work-up and Purification: Acidic work-up to yield the final product.

Causality behind Experimental Choices: This strategy is particularly useful when the desired substitution pattern is difficult to achieve through direct electrophilic aromatic substitution due to competing directing effects of multiple substituents. The Grignard reaction is a robust and well-established method for carbon-carbon bond formation. Careful control of temperature during the Grignard formation and subsequent acylation is critical to prevent side reactions.

Caption: Multi-step Synthesis Workflow.

Detailed Experimental Protocols

Protocol 1: Scale-Up Friedel-Crafts Acylation

Materials and Equipment:

-

Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and addition funnel

-

Inert atmosphere (Nitrogen or Argon)

-

2-Fluoroanisole (99%)

-

Trifluoroacetic anhydride (TFAA, 99%)

-

Aluminum chloride (anhydrous, 99.9%)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, charge the 5 L jacketed reactor with anhydrous dichloromethane (2 L) and anhydrous aluminum chloride (1.2 molar equivalents).

-

Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

-

Substrate Addition: Slowly add 2-fluoroanisole (1.0 molar equivalent) to the suspension while maintaining the internal temperature below 10 °C.

-

TFAA Addition: Add trifluoroacetic anhydride (1.1 molar equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the cautious addition of crushed ice, followed by 1 M HCl (2 L).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (1 L), water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Parameter | Value | Rationale |

| Scale | 1.0 mole | Representative lab scale-up |

| Temperature | 0-10 °C | To control the exothermicity of the reaction |

| Reaction Time | 5-7 hours | To ensure complete conversion |

| Typical Yield | 75-85% | Based on analogous reactions |

| Purity (post-purification) | >98% | Achievable with standard purification techniques |

Safety and Handling

Trifluoroacetic Anhydride (TFAA):

-

Hazards: Corrosive, causes severe skin burns and eye damage, harmful if inhaled, reacts violently with water.[5][6]

-

Handling: Always handle in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a face shield.[5] Ensure an emergency eyewash and safety shower are readily accessible. Avoid contact with water and moisture.[6]

-

Spills: In case of a spill, contain and absorb with an inert material such as sand or vermiculite. Do not use water.[5]

Aluminum Chloride (Anhydrous):

-

Hazards: Corrosive, reacts violently with water, releasing HCl gas.

-

Handling: Handle in a dry, inert atmosphere (glove box or under nitrogen). Wear appropriate PPE.

-

Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.

Scale-Up Considerations and Challenges

-

Exothermicity: The Friedel-Crafts acylation is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. Calorimetric studies are recommended to understand the thermal profile of the reaction before attempting a large-scale synthesis.

-

Reagent Addition: Controlled addition of reagents, particularly the acylating agent, is crucial for managing the reaction rate and temperature.

-

Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, minimizing the formation of localized hot spots and byproducts.

-

Work-up and Waste Disposal: The aqueous work-up of large-scale Friedel-Crafts reactions generates significant amounts of acidic waste containing aluminum salts. Proper neutralization and disposal procedures must be in place.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the methoxy group. The aromatic region will display complex splitting patterns due to fluorine-hydrogen coupling.

-

¹³C NMR: Will show signals for all carbon atoms, with characteristic splitting for carbons coupled to fluorine.

-

¹⁹F NMR: Will show two distinct signals for the trifluoromethyl group and the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[7]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (multiplets), Methoxy protons (singlet) |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for all 9 carbons, with C-F couplings |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Two signals, one for -CF₃ and one for Ar-F |

| MS (EI) | Molecular ion peak at m/z = 222.04 |

| IR (KBr) | Strong C=O stretch around 1700 cm⁻¹ |

Conclusion

The scale-up synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone can be successfully achieved through a carefully planned and executed Friedel-Crafts acylation. Critical to success is the management of the reaction exotherm, the use of anhydrous conditions, and a well-designed work-up and purification strategy. The multi-step Grignard-based approach provides a viable alternative, particularly when regioselectivity is a concern. Adherence to strict safety protocols is paramount throughout the entire process. The analytical methods outlined will ensure the final product meets the required specifications for its use in further synthetic applications.

References

- A kind of friedel-crafts acylation of trifluoroacetic acid c

- 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. Benchchem.

- Trifluoroacetic anhydride Safety D

- Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.

- The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Trifl

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook.

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

- EP 3 597 627 A1.

- 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem.

- 2-Fluoro-1-(4-methoxyphenyl)ethanone. PubChem.

- Friedel-Crafts Acyl

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

- Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).

- Ultrafast 19F MAS NMR 090222 revised.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.

- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester deriv

- Organic Letters Vol. 5 No. 11.

- Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacryl

Sources

- 1. benchchem.com [benchchem.com]

- 2. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 3. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

Application Note: High-Purity Isolation of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone via Flash Column Chromatography

Executive Summary

This application note details the protocol for the purification of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The presence of the strongly electron-withdrawing trifluoromethyl (

This guide moves beyond standard protocols to address the specific physicochemical behavior of trifluoromethyl ketones (TFMKs), ensuring high recovery (>90%) and purity (>98%) suitable for downstream biological assays or API synthesis.

Compound Analysis & Pre-Purification Strategy

Physicochemical Profile[1][2]

-

Target Molecule: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

-

Molecular Formula:

-

Molecular Weight: 222.14 g/mol

-

Key Functionalities:

-

Trifluoroacetyl group: High electrophilicity; prone to forming gem-diols (hydrates) in the presence of water.

-

Methoxy/Fluoro-substituted Arene: Moderately electron-rich ring, but deactivated by the carbonyl.

-

-

Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol. Limited solubility in pure Hexanes.

Impurity Profile (Synthesis Dependent)

Depending on the synthesis route (Friedel-Crafts acylation of 2-fluoroanisole vs. Grignard reaction of 4-bromo-2-fluoroanisole), the crude mixture typically contains:

-

Unreacted Starting Material: 2-Fluoroanisole (Non-polar liquid).

-

Regioisomers: Ortho-acylated byproducts (if Friedel-Crafts used).

-

Hydrates: 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethane-1,1-diol (Polar, streaks on silica).

-

Protodehalogenation byproducts: If organometallic routes were used.

The "Hydrate Trap" (Expert Insight)

Trifluoromethyl ketones exist in an equilibrium with their hydrates. On a silica column, the hydrate form interacts strongly with silanol groups, causing severe peak tailing (streaking) and yield loss.

-

Diagnostic: TLC shows a "comet" streak rather than a distinct spot.

-

Solution: Perform purification under anhydrous conditions where possible, or use a gradient that elutes the ketone rapidly before equilibrium shifts.

Detailed Purification Protocol

Materials & Reagents[3]

-

Stationary Phase: Silica Gel 60 (230–400 mesh); Acid-washed silica is NOT required for this ketone.

-

Mobile Phase A: Hexanes (or Petroleum Ether 40-60).

-

Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Loading Solvent: Dichloromethane (anhydrous preferred).

Method Development: TLC Analysis

Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.

-

Plate: Silica Gel 60

. -

Visualization: UV (254 nm). The aromatic ring provides strong absorbance.

-

Solvent System Testing:

-

10% EtOAc/Hexane: Product likely stays at baseline (

). -

30% EtOAc/Hexane: Product expected

. -

Note: If streaking is observed on TLC, add 0.1% Acetic Acid to the mobile phase to suppress silanol interactions, though this is rarely needed if the product is loaded dry.

-

Step-by-Step Chromatography Procedure

Step 1: Sample Preparation (Dry Loading Strategy)

Why Dry Load? TFMKs can be viscous oils. Wet loading with DCM can lead to band broadening due to solvent mismatch. Dry loading ensures a tight starting band.

-

Dissolve crude mixture in minimal DCM.

-

Add Silica Gel (ratio 1:2 mass/mass relative to crude).

-

Evaporate solvent under vacuum (Rotovap) until a free-flowing powder is obtained.

Step 2: Column Packing

-

Pack a glass column with Silica Gel 60 using a hexane slurry.

-

Bed Height: 15–20 cm for 1g of crude.

-

Add a 1 cm layer of sand on top of the silica bed to protect it during solvent addition.

-

Carefully pour the dry-loaded sample powder onto the sand layer.

-

Add another thin layer of sand on top of the sample.

Step 3: Elution Gradient

Run the column using the following gradient profile to ensure separation of non-polar impurities (anisoles) from the polar ketone.

| Volume (CV)* | Mobile Phase Composition | Target Elution |

| 0–2 CV | 100% Hexanes | Flushes non-polar hydrocarbons/grease. |

| 2–5 CV | 5% EtOAc / 95% Hexanes | Elutes unreacted 2-fluoroanisole ( |

| 5–12 CV | 10% → 20% EtOAc / Hexanes | Target Molecule Elution (Monitor UV). |

| 12+ CV | 50% EtOAc / 50% Hexanes | Flushes highly polar hydrates/tars. |

*CV = Column Volume

Step 4: Fraction Collection & Monitoring

-

Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).

-

Spot fractions on TLC plates.

-

Critical QC: Check the NMR of the concentrated "pure" fraction immediately.

Post-Column Processing (Dehydration)

If the product is isolated as a hydrate (solid/gum) or contains water:

-

Dissolve the combined fractions in Toluene .

-

Concentrate on a rotary evaporator at 40–50°C. The toluene-water azeotrope will remove residual water, driving the equilibrium back to the ketone form.

-

Dry under high vacuum (0.1 mbar) for 4 hours.

Workflow Visualization

The following diagram outlines the decision-making process for the purification workflow.

Figure 1: Purification workflow emphasizing the critical hydrate check point specific to trifluoromethyl ketones.

Troubleshooting & Expert Tips

| Observation | Root Cause | Corrective Action |

| Streaking on TLC/Column | Formation of gem-diol (hydrate) on silica surface. | Add 0.1% Triethylamine (TEA) to mobile phase to deactivate silica acidity OR switch to DCM/Hexane system. |

| Product co-elutes with SM | Polarity difference is insufficient. | Use a shallower gradient (e.g., 0% to 10% EtOAc over 20 CV). |

| Low Mass Recovery | Product volatility or hydrate formation in aqueous waste. | Avoid high-vacuum for extended periods if product is oil. Do not wash organic layer with excessive water during workup. |

| White solid appears in fractions | Spontaneous hydration in wet solvent. | Redissolve in Toluene and evaporate to dehydrate. |

References

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents, WO2016058896A1.

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.[4] Retrieved from [Link]

-

Direct Trifluoroacetylation of Mono- and Disubstituted Thiophene Derivatives. (2026). ResearchGate.[5][6] Retrieved from [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health (PMC). Retrieved from [Link]

Sources

Advanced Mass Spectrometric Characterization of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Application Note & Protocol Guide

Executive Summary

This technical guide details the mass spectrometric analysis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (MW 222.14), a critical building block in the synthesis of trifluoromethylated heterocycles and kinase inhibitors.[1] Due to the strong electron-withdrawing nature of the trifluoromethyl group, this compound exhibits unique physicochemical properties—specifically, a high susceptibility to hydration (gem-diol formation) and distinct fragmentation pathways.[1]

This protocol provides a dual-method approach:

-

GC-MS (EI): For definitive structural characterization and purity assessment of the anhydrous ketone.[1]

-

LC-MS (ESI): For analysis in biological matrices or aqueous reaction mixtures, with specific strategies to monitor the ketone-hydrate equilibrium.[1]

Chemical Context & Drug Development Relevance

Compound Identification:

-

IUPAC Name: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone[1]

-

Molecular Formula: C

H -

Molecular Weight: 222.14 Da[1]

-

Key Structural Features: Trifluoroacetyl group (electrophilic "warhead"), 3-fluoro-4-methoxy substitution pattern.[1]

Relevance: In drug discovery, the trifluoroacetyl moiety serves as a bioisostere for amides or as a precursor to chiral trifluoromethyl alcohols and heterocycles (e.g., pyrazoles, pyridones). The 3-fluoro-4-methoxy motif is frequently employed to block metabolic soft spots (CYP450 oxidation) on phenyl rings, enhancing the metabolic stability of the final drug candidate.

Analytical Challenge: Trifluoromethyl ketones (TFMKs) are electrophilic.[1] In the presence of trace moisture (common in LC mobile phases), they exist in equilibrium with their gem-diol (hydrate) form. This can lead to split peaks or mass shifts (+18 Da) in LC-MS, often misinterpreted as impurities.[1]

Experimental Protocols